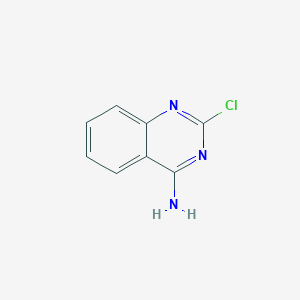
2-クロロキナゾリン-4-アミン
概要
説明
2-Chloroquinazolin-4-amine is a heterocyclic organic compound that contains a quinazoline core structure. It is also known by its CAS number: 59870-43-8 .
Synthesis Analysis
Quinazolines can be synthesized by cyclization reaction of Anthranilic acid with urea to get 2,4 dihydroxy quinazoline intermediate, which is further treated with POCl3 to get 2,4 dichloro quinazoline. This is then treated with Thio-morpholine for 3 hours to get compounds, which are reacted with aqueous ammonia . Another method involves heating a mixture of 2-chloroquinazolin-4-amine and hydrazine in ethanol in a sealed tube at 80°C .Molecular Structure Analysis
The linear formula of 2-Chloroquinazolin-4-amine is C8H6ClN3 . The molecular weight is 179.6 g/mol.Chemical Reactions Analysis
In one experiment, a solution of 2,4-dichloroquinazoline in THF was stirred at room temperature overnight with ammonia (28-30% in water). The reaction mixture was diluted with EtOAc, washed with saturated NaHCO3, water, and brine, dried over Na2SO4, filtered, and evaporated. The resulting solid was washed with EtOAc to give the title compound .Physical and Chemical Properties Analysis
The physicochemical properties of 2-Chloroquinazolin-4-amine include a high GI absorption, BBB permeant, and it is not a P-gp substrate. It is an inhibitor of CYP1A2 but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -5.76 cm/s. Its lipophilicity Log Po/w (iLOGP) is 1.79 .科学的研究の応用
抗真菌および抗菌活性
2-クロロキナゾリン-4-アミンは、抗真菌および抗菌活性の分野において重要な用途の1つです . たとえば、キナゾリン誘導体N2、N4-ビス(4-クロロフェニル)キナゾリン-2,4-ジアミンは、真菌のアスペルギルス・フラブスに対して抗真菌活性を示し、細菌のシュードモナスに対して抗菌活性を示しました .
その他のキナゾリン誘導体の合成
2-クロロキナゾリン-4-アミンは、他のキナゾリン誘導体の合成に使用されます . たとえば、2-{[2-(ピペラジン-1-イル)キナゾリン-4-イル]アミノ}エタン-1-オールとN2、N4-ジp-トリルキナゾリン-2,4-ジアミンの合成に使用されます .
抗癌剤
4-アニリノキナゾリン骨格を持つ新規抗癌剤の継続的な研究では、一連の新規2-クロロメチル-4(3H)-キナゾリノンが鍵となる中間体として必要とされました . o-アントラニル酸を出発物質として使用した2-クロロメチル-4(3H)-キナゾリノンの改善されたワンステップ合成が記述されました .
薬理学的活性
キナゾリンとその誘導体は、抗菌、抗菌、抗炎症、抗真菌、抗高血圧、抗酸化、鎮痛、抗けいれん、抗マラリア、抗腫瘍、抗結核、抗HIV活性など、さまざまな薬理学的活性を示しています .
農薬
キナゾリン誘導体の農薬分野における潜在的な用途も探求されてきました .
医薬品
キナゾリン誘導体は、医薬品分野で潜在的な用途があります . 医薬品化学者は、開発された合成方法を使用して、キナゾリン部分にさまざまな活性基を導入することにより、さまざまな生物活性を持つさまざまなキナゾリン化合物を合成しました .
Safety and Hazards
作用機序
- The primary target of 2-Chloroquinazolin-4-amine is heme polymerase in malarial trophozoites . By inhibiting this enzyme, the compound prevents the conversion of heme to hemazoin.
Target of Action
Mode of Action
特性
IUPAC Name |
2-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNGRZOYTLZRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291379 | |
| Record name | 2-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59870-43-8 | |
| Record name | 59870-43-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)
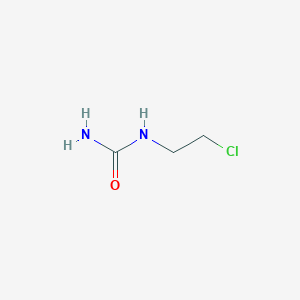
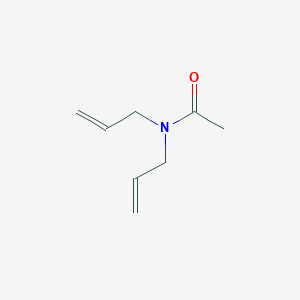
![[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate](/img/structure/B1347276.png)
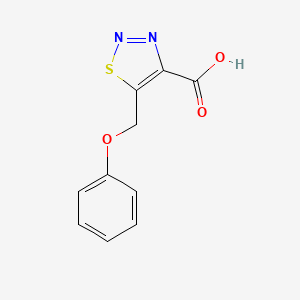
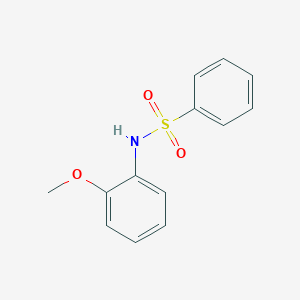
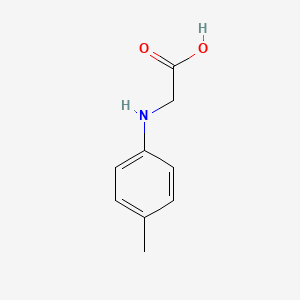

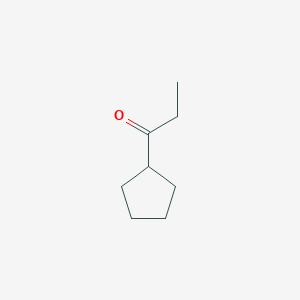

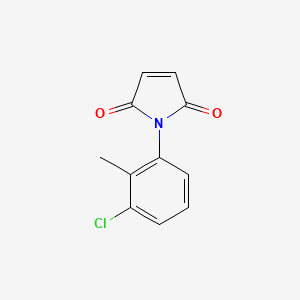
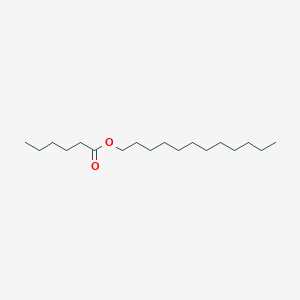
![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)
